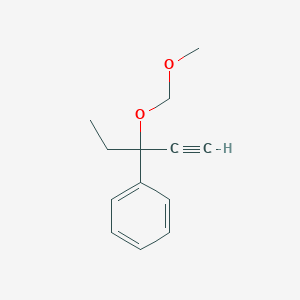
4-Bromo-3-(3-chloro-5-iodophenoxy)pyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-3-(3-chloro-5-iodophenoxy)-1H-pyridin-2-one is a complex organic compound with the molecular formula C11H6BrClINO2 and a molecular weight of 426.436 g/mol . This compound is characterized by the presence of bromine, chlorine, and iodine atoms attached to a pyridinone ring, making it a halogenated heterocyclic compound. It is primarily used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-3-(3-chloro-5-iodophenoxy)-1H-pyridin-2-one typically involves multiple steps, including halogenation and coupling reactions. The starting materials often include pyridinone derivatives and halogenated phenols. The reaction conditions usually require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation processes followed by purification steps such as recrystallization or chromatography to achieve the desired purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-bromo-3-(3-chloro-5-iodophenoxy)-1H-pyridin-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to form lower oxidation state derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper iodide (CuI) are used in the presence of bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinone derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
4-bromo-3-(3-chloro-5-iodophenoxy)-1H-pyridin-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of halogenated heterocycles.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-bromo-3-(3-chloro-5-iodophenoxy)-1H-pyridin-2-one involves its interaction with specific molecular targets and pathways. The halogen atoms in the compound can form halogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 4-bromo-3-(3-chlorophenoxy)-1H-pyridin-2-one
- 4-bromo-3-(5-iodophenoxy)-1H-pyridin-2-one
- 3-(3-chloro-5-iodophenoxy)-1H-pyridin-2-one
Uniqueness
4-bromo-3-(3-chloro-5-iodophenoxy)-1H-pyridin-2-one is unique due to the presence of three different halogen atoms (bromine, chlorine, and iodine) in its structure. This unique combination of halogens imparts distinct chemical properties, such as increased reactivity and the ability to form multiple types of halogen bonds. These properties make it a valuable compound for various research applications.
属性
分子式 |
C11H6BrClINO2 |
|---|---|
分子量 |
426.43 g/mol |
IUPAC 名称 |
4-bromo-3-(3-chloro-5-iodophenoxy)-1H-pyridin-2-one |
InChI |
InChI=1S/C11H6BrClINO2/c12-9-1-2-15-11(16)10(9)17-8-4-6(13)3-7(14)5-8/h1-5H,(H,15,16) |
InChI 键 |
OOHDBOIRPXCEEN-UHFFFAOYSA-N |
规范 SMILES |
C1=CNC(=O)C(=C1Br)OC2=CC(=CC(=C2)I)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13865253.png)
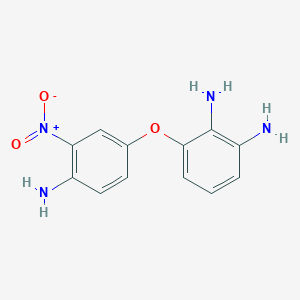
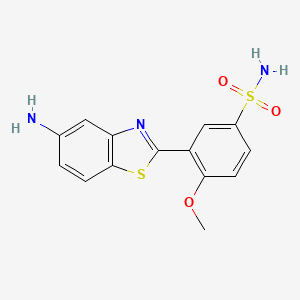
![12,13,25,26-tetrazaoctacyclo[12.12.2.12,6.115,19.011,27.024,28.010,30.023,29]triaconta-1(26),2,4,6(30),7,9,11,13,15,17,19(29),20,22,24,27-pentadecaene](/img/structure/B13865266.png)
![propyl N-[3-[[1-(1-methylpyrazol-4-yl)-4-oxopyridazin-3-yl]methyl]phenyl]carbamate](/img/structure/B13865281.png)
![3-(3-Chloropyridin-2-yl)imidazo[1,2-b][1,2,4]triazine](/img/structure/B13865285.png)
![[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine](/img/structure/B13865287.png)
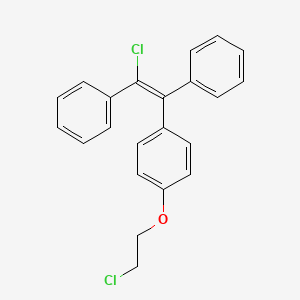
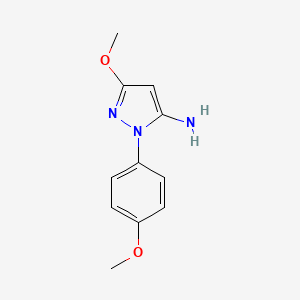
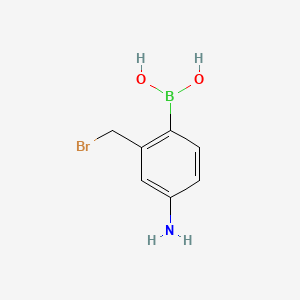
![(BetaR)-Beta-[[[(1S)-1-[[[(1S)-2-Methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-[1,1'-biphenyl]-4-hexanoic Acid; (R)-3-(((S)-1-(((S)-2-Methoxy-1-phenylethyl)amino)-4,4-dimethyl-1-oxopentan-2-yl)carbamoyl)-6-(2-methyl-[1,1'-biphenyl]-4-yl)hexanoic Acid](/img/structure/B13865304.png)
![4-[3-Bromo-4-(methoxymethoxymethyl)phenoxy]benzonitrile](/img/structure/B13865315.png)
